molecular formula C11H17ClN2O B1525252 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride CAS No. 1246172-66-6

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride

Cat. No.: B1525252
CAS No.: 1246172-66-6
M. Wt: 228.72 g/mol
InChI Key: QEWGCJHKZJVFFG-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1246172-66-6
  • Molecular Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exhibit inhibitory or modulatory effects on specific proteins, influencing cellular processes such as signal transduction and metabolic regulation.

Pharmacological Effects

Research indicates that this compound may possess a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness varies based on concentration and the specific microorganism tested.
  • Antiviral Properties : In silico studies have indicated potential antiviral activity against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication. The compound's structural features allow for effective binding to viral proteins, which may inhibit their function.
  • Cytotoxicity : Evaluations of cytotoxic effects in vitro reveal that while some concentrations are effective against pathogenic cells, they may also exhibit toxicity to normal cells at higher doses. Careful dose optimization is crucial for therapeutic applications.

Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various compounds, including this compound, against opportunistic pathogens such as Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard dilution methods. Results indicated that the compound demonstrated moderate activity compared to established antibiotics.

Compound NameMIC (µg/mL)Activity Level
2-Amino-N-ethyl-3-phenylpropanamide HCl32Moderate
Ketoconazole8High
Ofloxacin16Moderate

Antiviral Screening

In a recent study focusing on antiviral agents, molecular docking simulations were employed to evaluate the binding affinity of this compound to SARS-CoV-2 nonstructural proteins. The findings suggested that this compound could serve as a lead for further development as an antiviral drug.

Properties

IUPAC Name

2-amino-N-ethyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWGCJHKZJVFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.